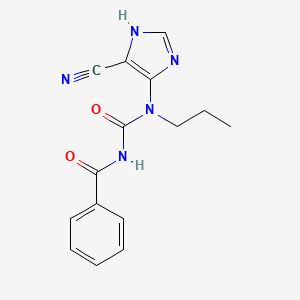
D-glucose-5,6-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-glucose-5,6-13C2: is a stable isotope-labeled form of D-glucose, where the carbon atoms at positions 5 and 6 are replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-glucose-5,6-13C2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to achieve high yields and purity, often exceeding 99% isotopic purity . The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: D-glucose-5,6-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying metabolic pathways and enzyme mechanisms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate and nitric acid. The reaction conditions typically involve aqueous solutions and controlled temperatures.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used under mild conditions to reduce the glucose molecule.
Substitution: Substitution reactions often involve nucleophiles like halides or amines, with conditions tailored to facilitate the replacement of specific functional groups.
Major Products: The major products formed from these reactions include various glucose derivatives, which are used to study biochemical processes and metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-glucose-5,6-13C2 is used as a tracer in metabolic studies to investigate the pathways of glucose metabolism. It helps in understanding the dynamics of glucose utilization and storage in living organisms .
Biology: In biological research, this compound is used to study the role of glucose in cellular processes. It aids in the investigation of glucose transport, glycolysis, and other metabolic pathways .
Medicine: this compound is employed in medical research to study glucose metabolism in various diseases, including diabetes and cancer. It helps in understanding the alterations in glucose metabolism associated with these conditions .
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry .
Wirkmechanismus
D-glucose-5,6-13C2 exerts its effects by participating in metabolic pathways similar to natural glucose. The incorporation of carbon-13 allows for the tracking of glucose molecules through various biochemical processes. The molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- D-glucose-1,2-13C2
- D-glucose-2,5-13C2
- D-glucose-13C6
Uniqueness: D-glucose-5,6-13C2 is unique due to the specific labeling at positions 5 and 6, which allows for targeted studies of metabolic pathways involving these carbon atoms. This specificity makes it particularly valuable in research focused on the detailed mechanisms of glucose metabolism .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(5,6-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-TWXOKBJSSA-N |
Isomerische SMILES |
[13CH2]([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)

![N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12947947.png)


![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)

![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)
